N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
“N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, “N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for various manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with a pyridazinone derivative. Common reagents used in these reactions include:
Benzodioxole derivatives: Prepared through the cyclization of catechol with formaldehyde.
Fluorophenyl derivatives: Synthesized via halogenation of phenyl compounds.
Pyridazinone derivatives: Obtained through the condensation of hydrazine with diketones.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, temperature regulation, and purification techniques such as recrystallization and chromatography are essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
“N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of “N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(1,3-benzodioxol-5-yl)-2-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(1,3-benzodioxol-5-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Uniqueness
The uniqueness of “N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-14-4-2-1-3-13(14)15-6-8-19(25)23(22-15)10-18(24)21-12-5-7-16-17(9-12)27-11-26-16/h1-9H,10-11H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGHDLASBIGXJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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